3-环丙基-2,2-二氟丙酸乙酯

描述

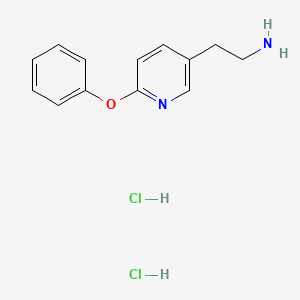

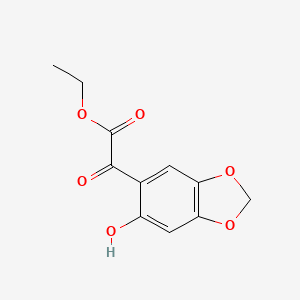

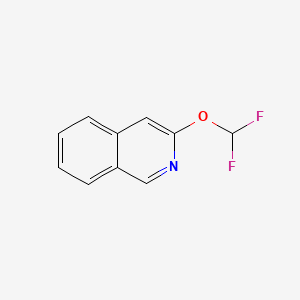

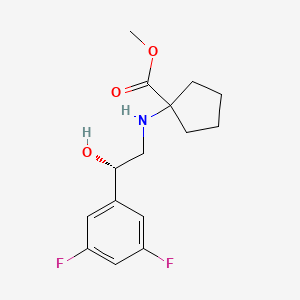

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with the CAS Number: 1267593-90-7 . It has a molecular weight of 178.18 and is used in various applications including organic synthesis and as a pharmaceutical intermediate .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-cyclopropyl-2,2-difluoropropanoate . The InChI Code is 1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug discovery.

Application Summary

Ethyl 3-cyclopropyl-2,2-difluoropropanoate serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers use it to create novel drug candidates or optimize existing drugs. Its unique cyclopropyl and difluoromethyl moieties contribute to drug-like properties, such as improved metabolic stability and bioavailability.

Experimental Procedures

- Synthesis : Ethyl 3-cyclopropyl-2,2-difluoropropanoate can be synthesized through various routes, including nucleophilic substitution reactions or radical cyclizations . For example, it can be prepared by reacting cyclopropylmethyl bromide with difluoromethyl magnesium bromide.

Results and Outcomes

Materials Science and Surface Modification

Specific Scientific Field

Materials chemistry and surface engineering.

Application Summary

Researchers use ethyl 3-cyclopropyl-2,2-difluoropropanoate to modify surfaces, enhance material properties, and create functional coatings.

Experimental Procedures

Results and Outcomes

These are just three of the six applications. If you’d like to explore more, feel free to ask

安全和危害

属性

IUPAC Name |

ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCAZRAOOHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679194 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

CAS RN |

1267593-90-7 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)